2-(2,3-Diaminophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-diaminophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,9-10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYNNIMRGIRYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695209-76-7 | |
| Record name | 2-(2,3-diaminophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Advancements for 2 2,3 Diaminophenyl Acetic Acid
Historical Perspectives and Foundational Synthetic Routes
Historically, the synthesis of phenylacetic acid derivatives often involved harsh reaction conditions and multi-step procedures. A common foundational approach to synthesizing amino-substituted phenylacetic acids involves the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis of a related compound, 2-(3,4-diaminophenyl)acetic acid, has been achieved through the catalytic hydrogenation of 2-(3-nitro-4-aminophenyl)acetic acid over a palladium-on-carbon catalyst. prepchem.com This general strategy of nitro group reduction is a cornerstone in the synthesis of aromatic amines and has been widely applied. wikipedia.orgcommonorganicchemistry.com
Early methods for the reduction of nitroarenes to anilines included the use of metals like iron in acidic media or tin(II) chloride. wikipedia.orgcommonorganicchemistry.comscispace.com These classical methods, while effective, often required stoichiometric amounts of metal reagents and generated significant waste. The development of catalytic hydrogenation represented a major advancement, offering a cleaner and more efficient alternative. wikipedia.orgcommonorganicchemistry.com
Modern Approaches to the Synthesis of 2-(2,3-Diaminophenyl)acetic Acid
Modern synthetic strategies for this compound focus on improving efficiency, selectivity, and sustainability. These approaches often leverage advanced catalytic systems and novel synthetic methodologies.
A key challenge in the synthesis of di-substituted aromatic compounds is controlling the position of the functional groups, a concept known as regioselectivity. The synthesis of this compound inherently requires precise control over the placement of the two amino groups and the acetic acid moiety on the phenyl ring.
A common strategy involves the selective reduction of a dinitro precursor, such as 2-(2,3-dinitrophenyl)acetic acid. nih.gov The challenge lies in selectively reducing both nitro groups without affecting the carboxylic acid function. Modern catalytic systems, including those based on palladium, platinum, and nickel, have shown high efficacy in nitro group reductions. wikipedia.orgcommonorganicchemistry.comresearchgate.net For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for this transformation. commonorganicchemistry.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in molecules with multiple reducible functional groups. scispace.com
Another approach to achieving regioselectivity is through the functionalization of a pre-existing di-substituted precursor. For example, a synthetic route could start from a commercially available 2,3-disubstituted benzene (B151609) derivative, where one or both substituents can be converted into amino groups.
The development of stereoselective and asymmetric methods for the synthesis of chiral analogues of this compound is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule in excess over the others. slideshare.netslideshare.net
Several strategies can be employed to achieve this:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from natural sources, such as amino acids, to introduce the desired stereochemistry. slideshare.net
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. slideshare.net
Chiral Catalysis: This method employs a chiral catalyst to induce stereoselectivity in a reaction. This is often the most efficient approach as a small amount of catalyst can generate a large quantity of the desired enantiomer. slideshare.net
For the synthesis of chiral 2,3-diamino acid derivatives, methods like the asymmetric Strecker reaction and conjugate addition of chiral amines to α,β-unsaturated esters have been developed. nih.govnih.gov These methods allow for the controlled formation of vicinal diamino functionalities with high stereoselectivity. nih.govnih.gov
Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itunife.it In the context of synthesizing this compound, this translates to several key considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, the use of water as a solvent and the replacement of toxic metals with more benign catalysts are key goals. unibo.itresearchgate.net
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. researchgate.netresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. sciforum.net
The application of green chemistry principles to the synthesis of this compound could involve the use of biocatalysis, microwave-assisted synthesis, or reactions in environmentally friendly solvents like water or supercritical fluids. researchgate.net
Precursor Development and Starting Material Innovations
The synthesis of nitrophenylacetic acids can be achieved through various methods, including the nitration of phenylacetic acid. However, controlling the regioselectivity of nitration can be challenging. An alternative approach involves the synthesis from a pre-functionalized benzene ring. For example, starting from 1-chloro-2,3-dinitrobenzene, a nucleophilic substitution reaction with a suitable two-carbon synthon could be employed.
Another important class of precursors are ortho-nitroanilines or ortho-diaminobenzenes, which can be further functionalized to introduce the acetic acid side chain. The development of novel and efficient methods for the synthesis of these precursors is an active area of research.
Scalable Laboratory Synthesis and Process Optimization
The transition from a laboratory-scale synthesis to a larger, scalable process presents numerous challenges. Process optimization is crucial to ensure that the synthesis is safe, efficient, and economically viable on a larger scale. Key aspects of process optimization include:
Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation.
Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product. This may involve crystallization, extraction, or chromatography.
Safety: Identifying and mitigating potential safety hazards associated with the reagents, intermediates, and reaction conditions.
Cost Analysis: Evaluating the cost of raw materials, reagents, solvents, and energy to ensure the economic feasibility of the process.
For the synthesis of this compound, a scalable process would likely involve a robust and reproducible catalytic reduction of 2-(2,3-dinitrophenyl)acetic acid. The choice of catalyst, solvent, and reaction conditions would be critical for achieving high yield and purity on a larger scale. Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of scalability, safety, and efficiency for such processes.
Chemical Transformations and Derivatization Studies of 2 2,3 Diaminophenyl Acetic Acid
Reactions Involving Amine Functionalities
The two primary aromatic amine groups on the benzene (B151609) ring are key sites for a variety of chemical reactions, including acylations, cyclizations to form heterocyclic systems, and functional group interconversions.
The primary amine groups of 2-(2,3-diaminophenyl)acetic acid readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. lumenlearning.comlibretexts.org This reaction is a type of nucleophilic acyl substitution. Given the presence of two amine groups, the reaction can potentially yield mono- or di-acylated products, with the reaction outcome often controllable by adjusting the stoichiometry of the acylating agent. Tertiary amines are unable to be acylated because they lack a replaceable hydrogen atom. lumenlearning.com
The general scheme for the acylation of a primary aromatic amine is as follows: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH
These reactions typically proceed under mild conditions. organic-chemistry.org In some cases, a base such as pyridine (B92270) or triethylamine (B128534) may be added to neutralize the HCl by-product formed when using acyl chlorides. mnstate.edu
| Amine Substrate | Acylating Agent | Product Type | Typical Conditions |
|---|---|---|---|
| Aniline (B41778) | Acetyl Chloride | N-Phenylacetamide (Acetanilide) | Room temperature, often with a base |
| Aniline | Acetic Anhydride | N-Phenylacetamide (Acetanilide) | Mild heating may be required libretexts.org |
| o-Phenylenediamine (B120857) | Acetic Anhydride (2 equiv.) | N,N'-(1,2-Phenylene)diacetamide | Heating |
The ortho-diamine arrangement in this compound is a classic precursor for the synthesis of fused heterocyclic compounds. britannica.comwikipedia.org These cyclization reactions are powerful tools for constructing complex molecular architectures found in many biologically active compounds and materials. nih.govbyjus.com
Benzimidazole (B57391) Formation: Condensation with carboxylic acids or their derivatives (such as aldehydes, esters, or nitriles) under acidic or high-temperature conditions yields benzimidazole derivatives. The reaction with a carboxylic acid involves the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration.
Quinoxaline (B1680401) Formation: Reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxalines. This condensation reaction is typically straightforward and occurs under mild conditions.
Other Heterocycles: A variety of other heterocyclic systems can be synthesized. For instance, reaction with phosgene (B1210022) or its equivalents can produce 2-hydroxybenzimidazoles, while reaction with carbon disulfide can yield 2-mercaptobenzimidazoles.
| Reagent | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Carboxylic Acid (R-COOH) | 2-Substituted Benzimidazole | Condensation/Cyclization |
| Aldehyde (R-CHO) | 2-Substituted Benzimidazole (via oxidative cyclization) | Condensation/Cyclization |
| α-Diketone (R-CO-CO-R') | 2,3-Disubstituted Quinoxaline | Condensation/Cyclization |
| Carbon Disulfide (CS₂) | Benzimidazole-2-thione | Condensation/Cyclization |
The primary aromatic amine groups can be transformed into a wide array of other functional groups via the formation of diazonium salts. ucd.ie Treatment of an aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), converts the amine into a diazonium salt (-N₂⁺). lumenlearning.com
Primary aromatic amines form diazonium ions that are stable enough at low temperatures to be used in subsequent reactions. lumenlearning.com These diazonium intermediates are highly versatile and can be substituted by various nucleophiles in reactions such as:
Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Introduction of a fluorine atom (-F) using fluoroboric acid (HBF₄). ucd.ie
Gattermann Reaction: Introduction of halides using copper powder as a catalyst.
Hydrolysis: Formation of a phenol (B47542) (-OH) by heating the diazonium salt solution in water.
For a diamine like this compound, diazotization can be complex, potentially leading to bis-diazotization or polymerization. Careful control of reaction conditions is necessary to achieve selective transformation.
Reactions Involving Carboxylic Acid Functionality
The carboxylic acid group (-COOH) of this compound is also a site for various chemical modifications, including esterification, amide bond formation, reduction, and decarboxylation.
The carboxylic acid can be converted to its corresponding ester or amide derivatives through nucleophilic acyl substitution. libretexts.org
Esterification: The most common method for esterification is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. libretexts.orglibretexts.org The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org
Amide Bond Coupling: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it leads to an acid-base reaction forming a salt. lumenlearning.comlibretexts.org To facilitate amide formation, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgnih.govnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the desired amide. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used to increase reaction rates and suppress side reactions. nih.govorganic-chemistry.org
| Reaction Type | Reagents | Product |
|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Amide Bond Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR') |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |
The carboxylic acid group can also undergo reduction or be completely removed via decarboxylation.
Reduction: Carboxylic acids can be reduced to primary alcohols. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. msu.edu Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively converting the -COOH group to a -CH₂OH group. fiveable.me The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. fiveable.me
Decarboxylation: This reaction involves the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org The decarboxylation of simple aryl-acetic acids is generally difficult and requires harsh conditions. However, the reaction can be facilitated by specific catalysts or if the structure contains features that stabilize the carbanion intermediate formed upon loss of CO₂. wikipedia.orgnih.gov For instance, the Krapcho decarboxylation is a method for esters with an electron-withdrawing group in the β-position. wikipedia.org Catalytic methods using metal nanoparticles have also been developed for the decarboxylation of aromatic carboxylic acids. nih.gov
Modifications of the Phenyl Ring System
The reactivity of the aromatic core of this compound is dominated by the presence of three distinct substituents: two strongly activating amino groups and one weakly deactivating carboxymethyl group. This substitution pattern allows for a diverse array of modifications to the phenyl ring.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two amino substituents. In EAS reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. researchgate.net The amino groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.
Given the structure of this compound, the positions open for substitution are C4, C5, and C6.
C4-position: This position is para to the C1-amino group and meta to the C2-amino group.
C6-position: This position is ortho to the C1-amino group.
C5-position: This position is meta to the C1-amino group and para to the C2-amino group.
The combined directing effects of the two amino groups strongly favor substitution at the C4 and C6 positions. The carboxymethyl group (-CH₂COOH) is generally considered a weak deactivating group with ortho-, para-directing influence, but its effect is significantly overshadowed by the potent activation from the diamines. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to proceed readily, yielding predominantly 4- and 6-substituted products. The synthesis of related compounds like arsanilic acid, which involves the electrophilic substitution of aniline with arsenic acid, demonstrates the principle of activating groups directing substitution. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)
In contrast to EAS, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction typically requires the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.org
The native this compound molecule is not a suitable substrate for SNAr reactions. Its ring is electron-rich due to the amino groups, and it lacks an appropriate leaving group. For SNAr to occur, the molecule would first need to be modified, for instance, by introducing a halogen at a position activated by subsequently installed electron-withdrawing groups. Even then, the electron-donating character of the existing amines would disfavor the reaction. masterorganicchemistry.com
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. These strategies often rely on directing groups to achieve site-selectivity.
Directed Metalation Strategies (DoM)
Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) chelates to an organolithium reagent, directing deprotonation (and subsequent electrophilic quench) to the adjacent ortho position. organic-chemistry.orgwikipedia.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. baranlab.org Both the amino groups and the carboxylic acid group in this compound could potentially serve as DMGs. The carboxylic acid can direct lithiation to the ortho C6 position. Similarly, the amino groups, particularly after protection (e.g., as amides), are effective DMGs and would also direct metalation to the C6 position. wikipedia.org This convergence of directing potential makes the C6 position a primary target for functionalization via DoM.
Transition-Metal-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has become a key tool for modifying aromatic rings. The carboxylic acid moiety of phenylacetic acid derivatives is known to act as an effective directing group for ortho-C-H olefination and arylation. sci-hub.se For instance, phenylacetic acids can be olefinated at the ortho position using a palladium catalyst and a mono-N-protected amino acid (MPAA) ligand. sci-hub.se While direct C-H functionalization of this compound has not been specifically reported, studies on related phenylacetic acid amides have demonstrated successful ortho-C-H olefination with unactivated alkenes, using a quinoline-type ligand and molecular oxygen as the oxidant. rsc.org
Furthermore, functionalization at the more remote meta position of phenylacetic acids has been achieved by employing specialized U-shaped directing templates that bridge the carboxylic acid and the target meta-C-H bond. acs.orgrsc.org This strategy has been used for meta-C-H olefination, cross-coupling, and iodination, showcasing the versatility of C-H activation for diversifying the phenylacetic acid scaffold. acs.org
Table 1: Examples of C-H Functionalization on Phenylacetic Acid (PAA) Derivatives
| Reaction Type | Substrate | Directing Group | Position | Coupling Partner | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|---|
| ortho-Olefination | Phenylacetic Acid | Carboxylic Acid | ortho | 1-Hexene | Pd(OAc)₂, MPAA Ligand, O₂ | sci-hub.se |
| ortho-Olefination | Phenylacetic Amide | Amide | ortho | 1-Octene | Pd(OAc)₂, Quinoline Ligand, O₂ | rsc.org |
| meta-Olefination | Phenylacetic Acid | Pyridine Template | meta | Ethyl Acrylate | Pd(OAc)₂, Ag₂CO₃, O₂ | acs.org |
| meta-Alkynylation | Phenylacetic Acid | Nitrile Template | meta | (Triisopropylsilyl)acetylene | [Rh(cod)Cl]₂, AgSbF₆ | rsc.org |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient tools for generating molecular complexity. The o-phenylenediamine (OPD) unit within this compound is a classic building block for a wide range of MCRs, primarily for the synthesis of heterocyclic systems. wikipedia.org
The vicinal diamines are excellent nucleophiles that can readily condense with bifunctional electrophiles. For example, the reaction of OPD with aldehydes or carboxylic acids is a standard method for producing benzimidazoles. wikipedia.orgresearchgate.net Similarly, condensation with dicarbonyl compounds like dimethyl oxalate (B1200264) yields quinoxalinediones. wikipedia.org
A particularly relevant transformation for this compound is an intramolecular cyclization. Under thermal or acid-catalyzed conditions, the C2-amino group can act as a nucleophile, attacking the carbonyl carbon of the acetic acid side chain. This intramolecular condensation would result in the formation of a seven-membered ring, yielding a 1,5-benzodiazepine-2-one derivative. The synthesis of 1,4-benzodiazepine-2,5-diones from amino acids highlights the utility of such cyclization strategies in generating this important heterocyclic core. rsc.org
Furthermore, this compound could serve as a key component in intermolecular MCRs. For instance, reacting it with α,β-unsaturated carbonyl compounds could lead to the formation of 1,5-benzodiazepine structures through a Michael addition followed by cyclization. researchgate.net The combination of the OPD moiety and the carboxylic acid in one molecule opens possibilities for cascade reactions where both functionalities participate sequentially to build complex molecular architectures.
Table 2: Potential Heterocyclic Products from this compound
| Reactant(s) | Resulting Heterocycle | Reaction Type |
|---|---|---|
| (Intramolecular) | 1,5-Benzodiazepine-2-one | Intramolecular Condensation |
| Aldehyde/Carboxylic Acid | Benzimidazole | Condensation/MCR |
| 1,2-Dicarbonyl Compound | Quinoxaline | Condensation/MCR |
| α,β-Unsaturated Carbonyl | 1,5-Benzodiazepine | Michael Addition/Cyclization |
Coordination Chemistry and Metal Complexation Research
Ligand Properties and Chelation Modes of 2-(2,3-Diaminophenyl)acetic acid
The coordination behavior of this compound is dictated by the spatial arrangement and electronic properties of its donor atoms. The presence of two amino groups and a carboxylic acid function on a rigid aromatic backbone provides a unique platform for chelation.
Multi-Dentate Binding Capabilities
This compound possesses the potential to act as a multi-dentate ligand. The two adjacent amino groups on the phenyl ring and the carboxylate group offer multiple points of attachment for a metal ion. This allows for the formation of stable chelate rings, which are thermodynamically favored over complexes with monodentate ligands due to the chelate effect. The specific denticity exhibited by the ligand can vary depending on the nature of the metal ion, the reaction conditions, and the pH of the medium, which influences the protonation state of the amino and carboxyl groups.
Hard-Soft Acid-Base (HSAB) Interactions in Complex Formation
The Hard-Soft Acid-Base (HSAB) principle is a useful concept for predicting the stability of the resulting metal complexes. The donor atoms in this compound present a combination of hard and borderline characteristics. The oxygen atoms of the carboxylate group are considered hard bases, while the nitrogen atoms of the amino groups are borderline bases.
Consequently, this ligand is expected to form stable complexes with a wide range of metal ions. According to HSAB theory:
Hard metal ions , such as Fe(III), Co(III), and Cr(III), will preferentially bind to the hard carboxylate oxygen donors.
Soft metal ions , such as Rh(I) and Ru(II), are anticipated to form stronger bonds with the softer nitrogen donors of the diamine moiety.
Borderline metal ions , including Cu(II), Ni(II), and Co(II), can effectively coordinate with both the nitrogen and oxygen donor atoms, leading to the formation of highly stable chelate structures.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure.
Transition Metal Complexes (e.g., Cu, Fe, Co, Ni, Ru, Rh)
The interaction of this compound with transition metals is of significant interest due to the diverse electronic and magnetic properties of the resulting complexes. The synthesis of these complexes often requires careful control of reaction conditions to favor the desired coordination mode.
| Metal Ion | Potential Coordination Geometry | Expected Color | Magnetic Properties |
| Cu(II) | Square Planar or Distorted Octahedral | Blue or Green | Paramagnetic |
| Fe(III) | Octahedral | Reddish-brown | Paramagnetic (High or Low Spin) |
| Co(II) | Tetrahedral or Octahedral | Pink (Octahedral) or Blue (Tetrahedral) | Paramagnetic |
| Ni(II) | Square Planar or Octahedral | Green or Blue | Paramagnetic (Octahedral) or Diamagnetic (Square Planar) |
| Ru(II) | Octahedral | Red or Orange | Diamagnetic |
| Rh(III) | Octahedral | Yellow or Orange | Diamagnetic |
This table represents theoretical expectations based on common coordination behavior of the listed metal ions.
The structural elucidation of these complexes would rely on techniques such as X-ray crystallography to determine the precise bond lengths and angles, as well as spectroscopic methods like FT-IR to observe shifts in the vibrational frequencies of the N-H and C=O bonds upon coordination, and UV-Vis spectroscopy to study the electronic transitions.
Main Group Metal Complexes
While less studied, the complexation of this compound with main group metals is also plausible. The nature of the bonding in these complexes would be predominantly electrostatic. The harder main group metal ions would be expected to favor coordination with the carboxylate oxygen atoms. The synthesis and characterization of these complexes would provide valuable insights into the ligand's versatility.
Reactivity and Catalytic Applications of Metal-2-(2,3-Diaminophenyl)acetic Acid Complexes
The metal complexes of this compound are anticipated to exhibit interesting reactivity and potential catalytic applications, stemming from the properties of both the metal center and the ligand itself. The presence of redox-active amino groups and the ability to stabilize various metal oxidation states are key features.
The reactivity of these complexes could be harnessed for various catalytic transformations. For instance, complexes of redox-active metals like iron, copper, ruthenium, and rhodium could potentially catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. The ligand's structure can be systematically modified to tune the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity. The specific applications would depend on the chosen metal and the reaction conditions, with possibilities in areas such as selective oxidation of hydrocarbons or alcohols, and asymmetric catalysis if a chiral variant of the ligand were to be employed.
Homogeneous Catalysis
A thorough search of scholarly articles and chemical databases did not yield any specific examples of homogeneous catalytic systems employing metal complexes of this compound. The development of catalysts for various organic transformations often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center. While the structure of this compound presents intriguing possibilities for ligand design, its potential in homogeneous catalysis has yet to be explored or reported in peer-reviewed literature.
Heterogeneous Catalysis
Similarly, there is no available research on the application of this compound or its metal complexes in the field of heterogeneous catalysis. The functional groups present in the molecule could, in principle, be utilized to anchor metal species onto solid supports, creating heterogeneous catalysts for a range of chemical reactions. However, no studies describing the synthesis, characterization, or catalytic performance of such materials have been found.
Supramolecular Assembly and Coordination Polymer Formation
The self-assembly of metal ions and organic ligands to form coordination polymers and other supramolecular architectures is a vibrant area of materials chemistry. The bifunctional nature of this compound, with its combination of amine and carboxylate donors, makes it a candidate for the construction of such extended networks. These materials can exhibit interesting properties, including porosity, luminescence, and magnetism. Nevertheless, a review of the current scientific literature indicates that this compound has not been utilized in the reported synthesis of coordination polymers or other supramolecular assemblies. Research in this area has focused on other di-amino or di-carboxylic acid-based ligands.
Mechanistic Insights into this compound: Biological Interactions and Probe Development
The study of unique chemical compounds and their interactions within biological systems is fundamental to advancing biochemical and pharmacological research. This article focuses on the chemical compound this compound, exploring its mechanistic studies in biological systems and its potential development as a biochemical probe. The content herein is strictly confined to the specified topics of molecular interactions, cellular mechanisms, and probe development.
Mechanistic Studies in Biological Systems and Biochemical Probe Development
This section delves into the known and potential roles of 2-(2,3-Diaminophenyl)acetic acid in biological contexts, based on available scientific literature.
Currently, there is a notable absence of published research specifically investigating the direct molecular interactions of this compound with biomolecules such as proteins, enzymes, or nucleic acids. The scientific literature lacks studies detailing the binding mechanisms, affinity, or specific molecular targets for this compound.
Comprehensive in vitro studies to determine the binding affinity (Kd), dissociation constant, or the stoichiometry of interaction between this compound and specific biomolecules have not been reported in the available scientific literature. Consequently, data regarding its binding characteristics remain unelucidated.
Interactive Data Table: In Vitro Binding Affinity of this compound
| Biomolecule | Binding Affinity (Kd) | Stoichiometry (Compound:Biomolecule) | Method | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
There is currently no available data in the scientific literature detailing the effects of this compound on enzyme activity. Studies elucidating its role as an inhibitor or activator, including the determination of inhibition constants (Ki) or activation constants (Ka), have not been published. Therefore, its mechanism of action at the molecular level in relation to enzyme kinetics is unknown.
Interactive Data Table: Enzyme Inhibition/Activation by this compound
| Enzyme | Effect (Inhibition/Activation) | Inhibition/Activation Constant (Ki/Ka) | Mechanism of Action | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Investigations into the cellular uptake and intracellular fate of this compound in non-human, in vitro cell lines have not been documented in the current body of scientific literature. The mechanisms by which this compound might traverse the cell membrane and its subsequent localization and metabolism within the cell remain to be determined.
The core structure of this compound, the o-phenylenediamine (B120857) group, is a well-established reactive moiety for the development of fluorescent probes. rsc.orgnih.govresearchgate.net This class of probes often operates on a mechanism involving the chemical transformation of the diamino group into a benzotriazole (B28993) derivative upon interaction with specific analytes, leading to a significant change in fluorescence. rsc.orgpharmacyinfoline.comechemi.com
The fundamental principle behind the function of o-phenylenediamine-based probes is frequently photoinduced electron transfer (PET). rsc.orgresearchgate.net In the unreacted state, the electron-rich o-phenylenediamine group can quench the fluorescence of a tethered fluorophore. rsc.org Upon reaction with a target molecule, such as a nitrosating species, the o-phenylenediamine is converted into an electron-deficient benzotriazole. rsc.orgresearchgate.net This transformation inhibits the PET process, resulting in a "turn-on" of fluorescence. rsc.org
A prominent application of this technology is in the detection of nitric oxide (NO). rsc.orgnih.govnih.govnih.govsigmaaldrich.comresearchgate.net Probes incorporating the o-phenylenediamine scaffold react with NO in the presence of oxygen to form a highly fluorescent triazole product. researchgate.netsigmaaldrich.com This reaction forms the basis for a variety of nitric oxide-sensitive fluorescent probes used in biological imaging. nih.govresearchgate.netresearchgate.net Given the presence of the o-phenylenediamine moiety, this compound could potentially serve as a precursor or a core component in the design of novel fluorescent probes for detecting reactive nitrogen species or other analytes that can induce a similar chemical transformation. The acetic acid side chain could also be utilized for conjugation to other molecules or for modulating the probe's solubility and cellular localization. nih.gov
The role of this compound as a precursor in any elucidated biosynthetic pathways has not been reported in the scientific literature.
Advanced Spectroscopic and Spectrometric Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. While specific experimental NMR spectra for 2-(2,3-Diaminophenyl)acetic acid are not widely available in public literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures, such as phenylacetic acid and aromatic amines. wvu.eduualberta.ca
The structure of this compound possesses several distinct proton and carbon environments, which would result in a unique NMR fingerprint.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the carboxylic acid proton, and the amine (-NH₂) protons.
Aromatic Region: The three protons on the phenyl ring are in different chemical environments, which would theoretically give rise to three distinct signals. Their chemical shifts and splitting patterns (multiplicity) would be influenced by the electron-donating amino groups and the electron-withdrawing acetic acid side chain. These protons are expected to resonate in the range of δ 6.0-7.5 ppm.
Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the aromatic ring and the carboxyl group. They would appear as a singlet, likely in the range of δ 3.5-4.0 ppm.
Amine Protons (-NH₂): The four protons of the two amino groups would likely appear as two broad singlets, as their chemical shift can be variable and influenced by solvent, concentration, and temperature.
Carboxylic Acid Proton (-COOH): The acidic proton is typically deshielded and appears as a broad singlet at a high chemical shift, often above δ 10.0 ppm. spectrabase.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.
Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would have the highest chemical shift, typically in the range of δ 170-180 ppm. hmdb.cachemicalbook.com
Aromatic Carbons: The six carbons of the phenyl ring would produce six signals. The carbons directly bonded to the nitrogen atoms (C2, C3) would be significantly shielded, appearing at lower chemical shifts compared to the others. The carbon attached to the methylene group (C1) and the remaining aromatic carbons (C4, C5, C6) would have distinct resonances based on their electronic environment.
Methylene Carbon (-CH₂-): The methylene carbon would resonate at a characteristic chemical shift, typically in the range of δ 35-45 ppm.
Conformational analysis using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions, providing insights into the preferred orientation of the acetic acid side chain relative to the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on predictive models and data from analogous compounds.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -COOH | > 10.0 (broad s) | 170 - 180 |
| Aromatic C-H | 6.0 - 7.5 (multiplets) | 110 - 150 |
| -CH₂- | 3.5 - 4.0 (s) | 35 - 45 |
| -NH₂ | Variable (broad s) | N/A |
Vibrational Spectroscopy (IR, Raman) for Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is invaluable for identifying functional groups and studying intermolecular forces, such as hydrogen bonding. mdpi.com For this compound, these interactions are expected to be significant due to the presence of both hydrogen bond donors (-NH₂ and -COOH) and acceptors (C=O and -NH₂).
In the solid state, the compound likely exists as a zwitterion and forms extensive intermolecular hydrogen bonds. Analysis of IR and Raman spectra would reveal key vibrational modes:
O-H and N-H Stretching: In the IR spectrum, a very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. chemicalbook.comchemicalbook.com Superimposed on this would be the N-H stretching vibrations of the primary amine groups, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong band in the IR spectrum. For a hydrogen-bonded carboxylic acid, this band typically appears around 1700-1725 cm⁻¹. rsc.org
N-H Bending: The scissoring vibration of the -NH₂ groups gives rise to a medium to strong band in the 1590-1650 cm⁻¹ region.
Aromatic C=C Stretching: The phenyl ring will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: These vibrations occur in the 1250-1360 cm⁻¹ range for aromatic amines.
Raman spectroscopy provides complementary information. nih.gov While N-H and O-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and C=C stretches often produce strong signals, making it a useful tool for analyzing the core structure. nih.gov Studies on similar molecules like acetic acid have shown that vibrational spectroscopy can distinguish between monomeric, dimeric, and polymeric chain structures, which are dictated by intermolecular hydrogen bonding. rsc.org
Table 2: Key Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Amine | N-H Stretch | 3300 - 3500 | Medium |
| Carbonyl | C=O Stretch | 1700 - 1725 | Strong |
| Amine | N-H Bend | 1590 - 1650 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |
| Aromatic Amine | C-N Stretch | 1250 - 1360 | Medium-Strong |
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound (molar mass: 166.18 g/mol ), electrospray ionization (ESI) would be a suitable method.
Fragmentation Analysis: The fragmentation of the protonated molecule [M+H]⁺ (m/z 167.08) would likely proceed through several key pathways. Predictive models and analysis of similar structures suggest the following fragmentation patterns. uni.lunih.gov
Loss of Water: A primary fragmentation step for carboxylic acids is the loss of water (H₂O, 18 Da), leading to a fragment ion at m/z 149.07. uni.lu
Loss of Formic Acid or COOH radical: Decarboxylation or loss of the entire carboxyl group (HCOOH, 46 Da or •COOH, 45 Da) is another common pathway for acids, which would result in a fragment corresponding to the aminobenzyl cation.
Alpha-Cleavage: Cleavage of the C-C bond between the methylene group and the aromatic ring is possible, leading to fragments representative of the substituted tropylium (B1234903) ion or the acetic acid moiety.
Isotopic labeling studies, where specific atoms are replaced by their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), can be employed to confirm these fragmentation pathways. nih.gov By tracking the mass shifts in the fragment ions, the origin of each atom in the fragment can be determined unequivocally. For example, labeling the carboxylic acid with ¹³C would shift the mass of the molecular ion and any fragments containing the carboxyl group by 1 Da, confirming their identity.
Table 3: Predicted Mass Spectrometry Data and Plausible Fragments for this compound Based on predicted data from PubChemLite. uni.lu
| Adduct / Fragment | Formula | Predicted m/z | Plausible Identity |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ | 167.08151 | Protonated Molecular Ion |
| [M+Na]⁺ | [C₈H₁₀N₂O₂Na]⁺ | 189.06345 | Sodiated Adduct |
| [M-H]⁻ | [C₈H₉N₂O₂]⁻ | 165.06695 | Deprotonated Molecular Ion |
| [M+H-H₂O]⁺ | [C₈H₉N₂O]⁺ | 149.07149 | Loss of water from [M+H]⁺ |
| [M]⁺• | [C₈H₁₀N₂O₂]⁺• | 166.07368 | Radical Cation |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research (if chiral analogues are studied)
While this compound itself is achiral, the introduction of a stereocenter would render it optically active. For instance, if the molecule were resolved into enantiomers of a chiral analogue, such as (R)- or (S)-α-amino-2,3-diaminophenylacetic acid, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for its stereochemical characterization.
No specific studies on chiral analogues of this compound were found in the surveyed literature. However, research on other aminophenylacetic acid derivatives and chiral amino acids demonstrates the utility of these techniques. rsc.orgnih.gov
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. For a chiral analogue, the aromatic chromophore would likely produce distinct CD signals in the UV region (200-300 nm). These signals are highly sensitive to the absolute configuration of the stereocenter and the conformation of the molecule. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. It provides complementary information to CD and can be used to determine the absolute configuration of chiral molecules by comparing their ORD curves to those of known compounds.
Should chiral analogues of this compound be synthesized, CD and ORD would be indispensable tools for confirming enantiomeric purity and assigning absolute configuration. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Elucidation of Complexes and Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. Furthermore, it reveals how molecules pack in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds and π-stacking. nih.gov
A search of public databases did not yield any published crystal structures for this compound or its direct derivatives or complexes. henryford.com Were such a structure to be determined, it would provide invaluable information:
Conformation: It would confirm the spatial orientation of the acetic acid group relative to the diaminophenyl ring.
Intermolecular Interactions: It would precisely map the network of hydrogen bonds formed by the amine and carboxylic acid groups, which dictates the crystal packing. It is highly probable that the structure would feature zwitterionic forms and extensive hydrogen bonding, potentially forming sheets or three-dimensional networks.
Complex Formation: If the compound were co-crystallized with a metal ion or another organic molecule, crystallography would elucidate the coordination geometry and binding mode, crucial for understanding its potential applications in materials science or as a ligand.
The lack of a crystal structure represents a significant gap in the full characterization of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations can predict molecular geometry, orbital energies, and various reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for 2-(2,3-Diaminophenyl)acetic acid
| Parameter | Predicted Value | Significance |
| HOMO Energy | Not available | Indicates electron-donating ability |
| LUMO Energy | Not available | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Not available | Relates to chemical reactivity and stability |
Note: This table is for illustrative purposes. No published data is available.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are color-coded to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). ESP maps are valuable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying sites of potential chemical reactions.
For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the amino groups, indicating their nucleophilic character. The hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential, highlighting their electrophilic or acidic nature. A detailed charge distribution analysis, such as that derived from Natural Bond Orbital (NBO) calculations, could quantify the partial charges on each atom, offering a more precise understanding of the molecule's polarity and reactivity. However, specific ESP maps and NBO analysis for this compound have not been reported.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and flexibility. Furthermore, MD simulations can explicitly model the effects of solvent molecules, providing insights into how the solvent influences the solute's structure and dynamics.
An MD simulation of this compound could elucidate the rotational freedom around the C-C bond connecting the phenyl ring and the acetic acid moiety, as well as the conformational dynamics of the amino groups. In a solvent like water, the simulation could reveal the formation and stability of hydrogen bonds between the compound and surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous environments. Currently, there are no published MD simulation studies specifically for this compound.
Molecular Docking and Binding Site Analysis for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them to identify the most stable binding mode.
Given that derivatives of phenylacetic acid are found in various biologically active compounds, molecular docking could be a valuable tool to explore the potential biological targets of this compound. For example, it could be docked into the active sites of enzymes to predict its inhibitory activity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Despite its potential, no molecular docking studies featuring this compound have been reported in the scientific literature.
Table 2: Illustrative Molecular Docking Parameters
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Not available | Not available | Not available |
Note: This table is for illustrative purposes. No published data is available.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions at a detailed level. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.
For this compound, computational modeling could be used to study various reactions, such as the cyclization reactions involving the amino and carboxylic acid groups to form heterocyclic compounds. Theoretical calculations could help to determine whether such reactions are thermodynamically favorable and kinetically feasible. As with the other computational methods, there is a lack of published research on the computational elucidation of reaction mechanisms involving this specific compound.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption wavelengths (UV-Vis). These theoretical predictions can be a powerful aid in the interpretation of experimental spectra, helping to assign spectral features to specific structural elements of the molecule.
For this compound, theoretical calculations of its 1H and 13C NMR chemical shifts would assist in the definitive assignment of the peaks in its experimental NMR spectra. Similarly, calculated vibrational frequencies could be compared with experimental IR and Raman spectra to provide a detailed understanding of the molecule's vibrational modes. Time-dependent density functional theory (TD-DFT) could be used to predict its electronic absorption spectrum, which would be useful for understanding its photophysical properties. However, no such theoretical spectroscopic studies for this compound are currently available in the literature.
Emerging Research Directions and Future Outlook
Integration with Materials Science and Nanotechnology
The molecular architecture of 2-(2,3-Diaminophenyl)acetic acid makes it a highly promising monomer for the synthesis of advanced polymers and nanomaterials. The presence of two distinct types of reactive sites—the amine groups and the carboxylic acid—allows for the creation of complex and functional polymer structures.
Detailed Research Findings:
Polymer Synthesis: The amine and carboxylic acid functionalities are ideal for step-growth polymerization. This allows for the synthesis of polyamides, polyimides, and poly(amide-imide)s. datapdf.com The two adjacent amine groups, in particular, can react with dianhydrides or dicarboxylic acids to form polymers with unique cross-linking capabilities, potentially leading to materials with high thermal stability and mechanical strength. While direct polymerization studies on the 2,3-isomer are not extensively documented, research on the related 3,4-isomer confirms its utility in preparing polyamides and starting materials for other polymers. prepchem.com The resulting polymers from the 2,3-isomer could exhibit distinct properties due to the different substitution pattern.
Nanomaterial Integration: Carboxylic acid groups are known to effectively anchor onto the surface of metal oxide nanoparticles, while amine groups can also serve as binding sites or points for further functionalization. mdpi.commdpi.com This suggests that this compound could be used to surface-modify nanoparticles like TiO₂, ZnO, or Fe₃O₄, creating organic-inorganic hybrid materials. mdpi.comwhiterose.ac.uk Such functionalized nanoparticles could be dispersed within a polymer matrix derived from the same monomer, ensuring excellent interfacial adhesion and enhanced composite properties.
Conducting Polymers and Sensors: The aromatic diamine structure is a precursor for creating electroactive polymers. Polypyrrole-based composites incorporating carboxylic acid groups and gold nanoparticles have been developed for electrochemical biosensors. mdpi.com Similarly, this compound could be electropolymerized or used to create composites for sensor applications, where the ortho-diamine and carboxylate moieties could selectively bind to metal ions or other analytes, modulating the material's conductive or optical properties. mdpi.comresearchgate.net
Table 1: Potential Applications in Materials Science and Nanotechnology
| Application Area | Relevant Functional Groups | Potential Material Type | Anticipated Properties |
|---|---|---|---|
| High-Performance Polymers | Amino Groups, Carboxylic Acid | Polyamides, Polyimides | High thermal stability, chemical resistance, mechanical strength |
| Hybrid Nanomaterials | Carboxylic Acid (anchor), Amino Groups (functionalization) | Surface-modified metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) | Enhanced dispersibility, tailored surface chemistry, improved composite adhesion |
| Electrochemical Sensors | Aromatic Diamine, Carboxylic Acid | Conducting polymer composites, functionalized nanofibers | High sensitivity and selectivity, electroactivity, chelation capability |
| Biodegradable Polymers | Ester/Amide linkages formed during polymerization | Aliphatic-aromatic copolyesters/polyamides | Controlled degradability for biomedical applications like tissue engineering scaffolds whiterose.ac.ukontosight.ai |
Advanced Applications in Analytical Chemistry as Derivatizing Agents
The ortho-diamine functionality of this compound is a classic reactive motif in analytical chemistry, used for the derivatization of specific classes of analytes to enhance their detectability.
Detailed Research Findings: The primary application stems from the highly specific condensation reaction between the 1,2-diamino group and 1,2-dicarbonyl compounds (e.g., α-keto acids, glyoxal) to form stable, highly conjugated quinoxaline (B1680401) derivatives. This reaction is a cornerstone of analytical methods for determining trace levels of these analytes.
Fluorogenic and Chromogenic Labeling: The resulting quinoxaline ring system is often highly fluorescent or possesses a strong chromophore, enabling sensitive detection by fluorimetry or UV-Vis spectrophotometry. While derivatizing agents like 2-hydrazinoquinoline (B107646) are used for broad-spectrum analysis of carbonyls and carboxylic acids nih.gov, this compound offers specificity for α-dicarbonyl structures.
Mass Spectrometry Enhancement: The derivatization process adds a significant mass tag to the analyte, improving its ionization efficiency and facilitating identification and quantification in mass spectrometry-based techniques (LC-MS, GC-MS). The presence of the carboxylic acid on the phenyl ring provides an additional site for ionization or further modification.
Selective Analyte Detection: This derivatization strategy is particularly useful for the analysis of biologically important α-keto acids like pyruvic acid and α-ketoglutaric acid in complex biological matrices. nih.gov
Table 2: Derivatization Reactions for Analytical Chemistry
| Analyte Class | Reaction with this compound | Resulting Product | Detection Method |
|---|---|---|---|
| α-Keto Acids | Condensation with ortho-diamine | Quinoxalinone derivative | HPLC-UV, LC-MS, Fluorimetry |
| Glyoxals/Diketones | Condensation with ortho-diamine | Quinoxaline derivative | HPLC-UV, LC-MS, Fluorimetry |
| Reducing Sugars (after oxidation) | Condensation with resulting dicarbonyl | Quinoxaline derivative | Fluorimetry, HPLC-UV |
Green and Sustainable Chemistry Innovations in Research and Application
Future research into this compound will likely prioritize the adoption of green chemistry principles to minimize environmental impact. Traditional syntheses often rely on harsh reagents and multi-step processes. prepchem.com
Detailed Research Findings:
Alternative Synthesis Routes: Innovations could involve moving away from conventional nitration-reduction pathways. Photocatalytic methods have been developed for the synthesis of 2,3-diamines from anilines, avoiding metal reagents and operating under mild, visible-light-driven conditions. rsc.org Applying such a strategy could offer a more sustainable route to the diamine precursor.
Greener Solvents and Catalysts: The use of water, ethanol, or solvent-free conditions, such as those employed in ball-milling techniques, represents a significant green advancement. sciforum.netyoutube.com Ball-milling has been successfully used for the one-pot, three-component synthesis of other heterocyclic compounds like 2-aminothiophenes, demonstrating high yields in short reaction times without the need for solvents or catalysts. sciforum.netnih.gov
Bio-based Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks. Research into producing key chemical intermediates like acetic acid from biogas (a mixture of CO₂ and CH₄) is gaining traction. nih.gov While the aromatic core presents a greater challenge, integrating bio-based platform chemicals into the synthesis pathway is a key area for future innovation.
Table 3: Comparison of Synthesis Methodologies
| Synthesis Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Diamine Synthesis | Multi-step nitration followed by metal-catalyzed reduction prepchem.com | Visible-light photocatalysis from anilines rsc.org | Use of renewable energy, avoidance of hazardous reagents |
| Reaction Conditions | Use of organic solvents (e.g., pyridine (B92270), acetic anhydride) prepchem.com | Solvent-free ball-milling sciforum.net or use of aqueous media researchgate.net | Safer solvents and auxiliaries, energy efficiency |
| Catalysis | Use of stoichiometric acid/base catalysts, heavy metals prepchem.com | Reusable nanocatalysts, biocatalysts, or catalyst-free methods nih.gov | Catalysis (vs. stoichiometric reagents) |
| Feedstock Source | Petroleum-derived precursors | Integration of bio-based feedstocks (e.g., biogas for acetic acid moiety) nih.gov | Use of renewable feedstocks |
Challenges and Opportunities in Interdisciplinary Research on this compound
The full realization of the potential of this compound requires overcoming specific challenges through collaborative, interdisciplinary research.
Challenges:
Synthesis and Purity: Developing a scalable, cost-effective, and high-purity synthesis for the 2,3-isomer specifically is a primary challenge. The ortho-diamine functionality can be sensitive to oxidation, and separation from other isomers can be difficult.
Controlled Polymerization: The trifunctional nature of the molecule can lead to premature cross-linking and insoluble polymers. Controlling the polymerization to achieve desired linear or controllably branched structures requires precise stoichiometric control and optimization of reaction conditions.
Biocompatibility and Stability: For applications in biosensors or biomedical materials, the long-term stability and biocompatibility of the compound and its derived polymers must be thoroughly investigated.
Opportunities:
Organic Chemistry & Materials Science: Collaboration is needed to design and synthesize novel polymers with tailored properties (e.g., thermal, mechanical, conductive) based on this unique monomer.
Analytical Chemistry & Nanotechnology: The compound's structure is ideal for developing novel chemosensors. This involves chemists synthesizing the molecule, and nanotechnologists integrating it with platforms like quantum dots or gold nanoparticles to create functional sensor devices. mdpi.comnih.gov
Biochemistry & Polymer Chemistry: The interaction of the ortho-diamine moiety with biological molecules (like α-keto acids) can be leveraged. This could lead to the development of enzyme-inhibition-based biosensors or materials that can respond to specific biological stimuli. nih.gov
Prospective Research Avenues and Untapped Potential
Beyond the immediate applications, several prospective research avenues could unlock the untapped potential of this compound.
Metal-Organic Frameworks (MOFs): The combination of a chelating diamine site and a carboxylate linker makes it an excellent candidate for designing novel MOFs with unique catalytic or gas-sorption properties.
Pharmacological Scaffolds: The quinoxaline structures formed from this compound are present in many biologically active molecules. It could serve as a starting material for combinatorial libraries in drug discovery.
Smart Materials: Polymers derived from this compound could be designed as "smart" materials. For example, the ortho-diamine could act as a pH-sensitive switch or a metal-ion binding site, causing the material to change its properties (e.g., color, swelling, conductivity) in response to specific environmental triggers.
Anticorrosion Coatings: Ortho-diamines are known to form protective films on metal surfaces (e.g., copper). Polymers or self-assembled monolayers of this compound could be investigated as advanced, chelation-based anticorrosion agents.
The exploration of these emerging directions promises to establish this compound as a valuable and versatile building block in modern chemical science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2,3-Diaminophenyl)acetic acid, and how can regioselectivity be achieved during its synthesis?
- Methodological Answer : Synthesis typically involves regioselective functionalization of the phenyl ring. For analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromination is achieved using acetic acid as a solvent, yielding 84% regioselective product . For diaminophenyl derivatives, amino groups must be introduced via nitration followed by reduction or using protected intermediates (e.g., Boc-protected amines) to prevent side reactions . Purification often employs recrystallization or column chromatography, with purity confirmed by HPLC (≥95%) .
Q. How is the crystal structure of this compound determined, and what crystallographic parameters are critical for accurate refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For similar compounds (e.g., 2-(2-Methoxyphenyl)acetic acid), crystals are grown via slow evaporation, and data collected at 200 K using Mo-Kα radiation (λ = 0.71073 Å). SHELX programs refine structures, with critical parameters including unit cell dimensions (e.g., a = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å for orthorhombic systems) and hydrogen-bonding networks . Displacement parameters and R values (R₁ < 0.05) ensure refinement accuracy.
Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic acid protons at δ 12–14 ppm) .
- IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while NH₂ bends are observed at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 211.21 for C₁₀H₁₃NO₄ analogs) .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .
Advanced Research Questions
Q. What strategies are employed to analyze potential tautomeric forms or prototropic equilibria in this compound under varying pH conditions?
- Methodological Answer : pH-dependent UV-Vis spectroscopy (200–400 nm) monitors tautomeric shifts. For example, amino-carboxylic acid equilibria in analogs show isosbestic points at pH 4–6, indicating prototropic transitions . Potentiometric titration quantifies pKa values (e.g., carboxylic acid pKa ~2.5, amino group pKa ~9.8) . Computational modeling (DFT) predicts stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. How does the presence of adjacent amino groups influence the hydrogen-bonding network in crystalline this compound compared to mono-amino analogs?
- Methodological Answer : Adjacent amino groups enhance hydrogen-bonding diversity. In 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride, NH₂ groups form bifurcated hydrogen bonds (N–H⋯O and N–H⋯Cl), creating 3D networks . For mono-amino analogs (e.g., 2-Amino-2-(2,3-dimethoxyphenyl)acetic acid), hydrogen bonds are limited to carboxylic acid dimers (O–H⋯O, d = 1.87 Å) . Crystal packing diagrams (e.g., Mercury 4.0) reveal differences in lattice energies and symmetry .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for SN2 reactions using ωB97X-D/def2-TZVP. Fukui indices identify electrophilic sites (e.g., C-2 position) .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
- Docking Studies : For biological applications, AutoDock Vina models interactions with enzymes (e.g., aminotransferases) using PDB structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
